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Ziprasidone N-oxide-d8

Cat. No.: B12415759
M. Wt: 437.0 g/mol
InChI Key: XIEQKITXJALFOJ-IHGLQNJRSA-N
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Description

Significance of Stable Isotope Labeling in Pharmaceutical Research

The use of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), allows scientists to trace molecules through complex biochemical pathways without altering their fundamental chemical properties. metsol.commusechem.com This is particularly crucial in understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. acs.orgchemicalsknowledgehub.com

Deuterium, a stable isotope of hydrogen, plays a pivotal role in enhancing the precision and accuracy of analytical measurements, particularly in mass spectrometry (MS). researchgate.net The substitution of hydrogen with deuterium creates a compound that is chemically similar to the original but has a distinguishable higher mass. wikipedia.org

This mass difference is the cornerstone of its utility as an internal standard in quantitative analysis. researchgate.net When analyzing biological samples like plasma or urine, a known quantity of the deuterated compound (e.g., Ziprasidone N-oxide-d8) is added. vulcanchem.com Because the deuterated internal standard has nearly identical chemical and physical properties to the non-deuterated analyte (the substance being measured), it experiences similar effects during sample preparation and analysis, such as extraction efficiency and ionization response in the mass spectrometer. researchgate.net By comparing the signal of the analyte to the known signal of the internal standard, researchers can correct for variations and matrix effects, leading to highly accurate and precise quantification of the drug or metabolite in the sample. researchgate.netvulcanchem.com This technique is fundamental in liquid chromatography-mass spectrometry (LC-MS) methods used in drug development. researchgate.netresearchgate.net

The application of stable isotope labeling, including deuteration, spans the entire drug discovery and development pipeline. nih.gov It has become an essential tool for investigating the fate and behavior of drugs in the body. scitechnol.com

Key Applications Include:

Metabolism Studies (ADME): Stable isotopes are crucial for elucidating metabolic pathways. acs.orgnih.gov By labeling a drug, researchers can track its transformation in the body, identifying various metabolites and understanding how the drug is eliminated. chemicalsknowledgehub.comscitechnol.com

Pharmacokinetic (PK) Studies: Deuterated compounds are used to determine a drug's concentration in biological fluids over time. veeprho.com This helps in understanding its absorption rate, distribution, and half-life. symeres.com The use of deuterated drugs can sometimes lead to a longer half-life due to the kinetic isotope effect, where the stronger carbon-deuterium bond slows down metabolic processes. wikipedia.org

Bioavailability Studies: These studies determine the fraction of an administered drug that reaches the systemic circulation. Stable isotope-labeled drugs can be co-administered with the non-labeled version to provide precise measurements. nih.gov

Target Validation and Mechanistic Studies: Isotopes help in understanding how a drug interacts with its biological target, such as receptors or enzymes. ckisotopes.comsilantes.com Techniques like Hydrogen-Deuterium Exchange (HDX) Mass Spectrometry provide insights into protein conformation and dynamics upon drug binding. thermofisher.com

Application AreaDescriptionKey Isotope(s)
Metabolite Profiling Identifying the structures of drug metabolites in biological fluids.¹³C, ¹⁴C, ²H
Pharmacokinetics (PK) Quantifying drug absorption, distribution, metabolism, and excretion (ADME). acs.org²H, ¹³C
Internal Standards Enhancing accuracy and precision in bioanalytical methods like LC-MS. researchgate.net²H
Mechanism of Action Studying drug-target interactions and conformational changes. ckisotopes.com²H
Bioavailability Assessment Measuring the rate and extent to which a drug is absorbed.¹³C, ²H

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21ClN4O2S B12415759 Ziprasidone N-oxide-d8

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H21ClN4O2S

Molecular Weight

437.0 g/mol

IUPAC Name

5-[2-[4-(1,2-benzothiazol-3-yl)-2,2,3,3,5,5,6,6-octadeuterio-1-oxidopiperazin-1-ium-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one

InChI

InChI=1S/C21H21ClN4O2S/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-8-26(28)9-6-25(7-10-26)21-16-3-1-2-4-19(16)29-24-21/h1-4,11,13H,5-10,12H2,(H,23,27)/i6D2,7D2,9D2,10D2

InChI Key

XIEQKITXJALFOJ-IHGLQNJRSA-N

Isomeric SMILES

[2H]C1(C([N+](C(C(N1C2=NSC3=CC=CC=C32)([2H])[2H])([2H])[2H])(CCC4=C(C=C5C(=C4)CC(=O)N5)Cl)[O-])([2H])[2H])[2H]

Canonical SMILES

C1C[N+](CCN1C2=NSC3=CC=CC=C32)(CCC4=C(C=C5C(=C4)CC(=O)N5)Cl)[O-]

Origin of Product

United States

Synthetic Methodologies for Ziprasidone N Oxide D8

General Strategies for Deuterium (B1214612) Incorporation in Organic Molecules

The introduction of deuterium into organic molecules is a cornerstone of various scientific fields, including medicinal chemistry and metabolic studies. rsc.orgresearchgate.net The enhanced stability of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can alter the pharmacokinetic profiles of drugs, while the mass difference is exploited in analytical applications. researchgate.netresearchgate.net

Hydrogen-deuterium (H/D) exchange is a chemical reaction where a covalently bonded hydrogen atom is replaced by a deuterium atom. wikipedia.org This process can be facilitated under various conditions, often involving a deuterium source like heavy water (D₂O). nih.gov The principles governing this exchange are dependent on the lability of the hydrogen atom being replaced.

For labile hydrogens, such as those attached to oxygen, nitrogen, or sulfur, the exchange can occur spontaneously in the presence of a deuterium source. longdom.org For non-labile C-H bonds, catalysts are typically required. wikipedia.org These can include:

Acid/Base Catalysis : Strong acids or bases can promote H/D exchange by generating intermediate carbocations or carbanions, respectively. google.com The rate of exchange is significantly influenced by pH. longdom.orgacs.org

Metal Catalysis : Transition metals, such as iridium, palladium, and ruthenium, are effective catalysts for activating C-H bonds and facilitating their exchange with deuterium from sources like D₂ gas or D₂O. snnu.edu.cn This method is particularly useful for achieving site-selective deuteration. snnu.edu.cn

Photochemical Methods : Visible-light induced deuteration represents a milder approach that can be applied to complex molecules, including drug compounds, often at a late stage in the synthesis. rsc.org

The reaction conditions, including temperature and pressure, can be adjusted to increase the extent of deuterium incorporation, although this requires the substrate to be stable under these potentially harsh conditions. wikipedia.organsto.gov.au

A more controlled and widely used strategy for preparing complex deuterated molecules is to build them from smaller, isotopically labeled starting materials. researchgate.netnih.gov This bottom-up approach offers greater selectivity and avoids the potentially harsh conditions and side reactions associated with some H/D exchange protocols. snnu.edu.cn

The synthesis often relies on commercially available, simple deuterated precursors such as:

Deuterium oxide (D₂O) nih.gov

Deuterated solvents (e.g., Acetone-d₆, Chloroform-d) tcichemicals.com

Deuterated methyl iodide (CD₃I) nih.gov

Metal deuterides (e.g., NaBD₄, LiAlD₄) researchgate.net

These labeled reagents are incorporated into the target molecule using standard organic synthesis techniques. nih.gov For a molecule like Ziprasidone N-oxide-d8, this would typically involve synthesizing a key intermediate, such as a deuterated version of the piperazine (B1678402) ring or another part of the molecule, which is then carried through the remaining synthetic steps. llnl.gov

Specific Approaches to Synthesizing Deuterated Drug Metabolites

Deuterated drug metabolites are invaluable as internal standards in pharmacokinetic studies. hyphadiscovery.comubc.ca Their synthesis can be achieved through two primary routes: late-stage chemical synthesis or biotransformation. hyphadiscovery.com

For this compound, the most direct chemical synthesis approach involves the oxidation of its deuterated parent drug, Ziprasidone-d8. vulcanchem.comhyphadiscovery.com The general, non-proprietary method for producing the unlabeled Ziprasidone N-oxide involves the controlled oxidation of Ziprasidone. vulcanchem.com This is typically achieved using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in a suitable solvent. vulcanchem.com The reaction is carefully controlled to prevent over-oxidation. vulcanchem.com By applying this method to Ziprasidone-d8, the target metabolite this compound can be produced.

Alternatively, a biotransformation approach could be employed. hyphadiscovery.com This involves using microorganisms (such as fungi) or purified enzymes (like cytochrome P450s) that are known to metabolize the parent drug. hyphadiscovery.com By feeding Ziprasidone-d8 to these biological systems, they can perform the specific N-oxidation to produce this compound. hyphadiscovery.com This method can be highly specific but may be slower or yield smaller quantities compared to chemical synthesis. hyphadiscovery.com

Analytical Verification of Isotopic Enrichment and Purity

After synthesis, it is critical to verify the identity, purity, and isotopic enrichment of the deuterated compound. rsc.orgresearchgate.net The two primary analytical techniques used for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.organsto.gov.au

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), is essential. rsc.orgnih.gov

Molecular Weight Confirmation: MS confirms the successful incorporation of deuterium atoms by measuring the molecular weight of the compound. This compound has a molecular weight of approximately 437.0 g/mol , which is 8 mass units higher than its non-deuterated counterpart (approx. 428.9 g/mol ). vulcanchem.com

Isotopic Enrichment Calculation: HR-MS can resolve and measure the relative abundance of the different isotopologues (molecules that differ only in their isotopic composition). nih.govresearchgate.net By integrating the ion signals for the fully deuterated (d8), partially deuterated (d1-d7), and non-deuterated (d0) species, the percentage of isotopic purity can be accurately calculated. rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and confirms the specific location of the deuterium labels. rsc.organsto.gov.au

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a highly enriched deuterated compound, the signals corresponding to the positions where deuterium has been incorporated will be absent or significantly diminished. sigmaaldrich.com This confirms that the H-to-D substitution has occurred at the intended sites.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. sigmaaldrich.com It provides a clean spectrum showing signals only from the deuterated positions, confirming the location of the labels and helping to quantify the enrichment at each specific site. ansto.gov.ausigmaaldrich.com

Together, these analytical methods provide a comprehensive characterization, ensuring that the synthesized this compound meets the high standards of purity and isotopic enrichment required for its use as an internal standard in regulated bioanalysis. rsc.org

Table 1: Summary of Analytical Verification Techniques

Technique Purpose Key Information Provided

| High-Resolution Mass Spectrometry (HR-MS) | To confirm mass and isotopic purity. nih.gov | - Confirms the correct molecular weight for the deuterated compound. vulcanchem.com

  • Determines the overall isotopic enrichment by measuring the relative abundance of all isotopologues (d0 to d8). rsc.orgrsc.org | | ¹H NMR (Proton NMR) | To verify the location of deuterium substitution. ansto.gov.au | - Shows the disappearance of proton signals at the sites of deuteration. sigmaaldrich.com
  • Confirms the structural integrity of the rest of the molecule. | | ²H NMR (Deuterium NMR) | To directly observe and locate the deuterium atoms. sigmaaldrich.com | - Provides a spectrum with signals corresponding only to the deuterium atoms. sigmaaldrich.com
  • Confirms the specific positions of the isotopic labels. ansto.gov.au |
  • Analytical Applications of Ziprasidone N Oxide D8 As a Reference Standard

    Fundamental Role as an Internal Standard in Quantitative Bioanalysis

    The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative bioanalysis. Ziprasidone N-oxide-d8 is an ideal internal standard for the quantification of its corresponding non-labeled metabolite, Ziprasidone N-oxide. Its utility is demonstrated in its ability to correct for procedural variations that can occur during sample analysis. While specific studies detailing the use of this compound are specialized, the principles of its application are well-established and demonstrated by the extensive use of the related compound, Ziprasidone-d8, for the analysis of the parent drug, Ziprasidone. jocpr.comresearchgate.net

    Biological samples such as plasma, serum, and urine are highly complex matrices containing numerous endogenous components like salts, lipids, and proteins. nih.govresearchgate.net During mass spectrometric analysis, these co-eluting components can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. nih.gov This can lead to either ion suppression or enhancement, causing unpredictable and significant variations in the analyte's signal intensity, which compromises the accuracy of the measurement. researchgate.net

    By adding this compound to a sample at the beginning of the preparation process, it is subjected to the exact same environmental and procedural conditions as the analyte of interest (Ziprasidone N-oxide). Because the SIL-IS is chemically and physically almost identical to the analyte, it experiences the same degree of matrix-induced ion suppression or enhancement. nih.gov Consequently, the ratio of the analyte signal to the internal standard signal remains constant and reliable, effectively nullifying the impact of matrix effects and enabling accurate quantification even in complex biological fluids. jocpr.com

    The precision (reproducibility) and accuracy (trueness) of a bioanalytical method are paramount for its reliability. The use of this compound as an internal standard significantly enhances both of these parameters. It corrects for variability at multiple stages of the analytical workflow, including:

    Sample Extraction: Any loss of the analyte during sample preparation steps, such as liquid-liquid extraction or solid-phase extraction, will be mirrored by a proportional loss of the internal standard. semanticscholar.org For instance, studies using Ziprasidone-d8 have shown consistent and high recovery for both the analyte and the internal standard, indicating that the ratio remains stable despite any extraction inefficiencies. semanticscholar.orgresearchgate.net

    Injection Volume: Minor variations in the volume of sample injected into the chromatography system are corrected for, as both analyte and internal standard concentrations in the injected aliquot are affected equally.

    Instrumental Drift: Fluctuations in mass spectrometer performance over time are compensated for because the signals of both the analyte and the internal standard are measured simultaneously and are affected in the same way.

    By normalizing the analyte response to that of the internal standard, the method becomes more robust, leading to lower coefficients of variation (%CV) and improved accuracy across different samples and analytical batches. nih.govnih.gov In validated methods for the parent compound using its deuterated standard, intra- and inter-day precision values were consistently low, often below 8.13%, demonstrating the high reproducibility afforded by this approach. semanticscholar.orgnih.gov

    Mass Spectrometry (MS) Techniques for Analysis

    Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the definitive technique for the analysis of compounds like this compound. nih.gov This platform offers unparalleled sensitivity and selectivity, which are crucial for detecting and quantifying low concentrations of analytes in intricate biological matrices. jocpr.comnih.gov

    Developing a robust LC-MS/MS method is a multi-step process involving the optimization of both chromatographic separation and mass spectrometric detection. For the analysis of an analyte using this compound as an internal standard, the goal is to achieve baseline separation from interfering matrix components and to maximize the detector response for both compounds.

    Key parameters that are optimized during method development are summarized in the table below, based on typical methods developed for Ziprasidone and its deuterated internal standard. semanticscholar.orgnih.gov

    ParameterTypical ConditionsPurpose
    Chromatographic Column C8 or C18 (e.g., Hypurity C18, 150 x 4.6 mm, 5 µm) semanticscholar.orgProvides separation based on hydrophobicity.
    Mobile Phase Acetonitrile and an aqueous buffer (e.g., 2 mM Ammonium acetate) semanticscholar.orgElutes the analyte and internal standard from the column.
    Elution Mode Isocratic or GradientIsocratic uses a constant mobile phase composition, while gradient elution changes the composition over time to improve separation.
    Flow Rate 0.5 - 1.0 mL/minControls the speed of elution and can influence peak shape.
    Injection Volume 5 - 10 µL semanticscholar.orgThe amount of prepared sample introduced into the system.
    Ionization Mode Positive Electrospray Ionization (ESI+)Ziprasidone and its analogs readily form positive ions [M+H]+. researchgate.net
    Detection Mode Multiple Reaction Monitoring (MRM)Provides high selectivity by monitoring a specific precursor-to-product ion transition.

    The total run time for such methods is often kept short, typically under 4 minutes per sample, to allow for high-throughput analysis. semanticscholar.orgresearchgate.net

    In MS/MS, a specific precursor ion (typically the protonated molecule, [M+H]+) is selected and fragmented through collision-induced dissociation to produce characteristic product ions. For Ziprasidone, the precursor ion is observed at a mass-to-charge ratio (m/z) of 413.2. researchgate.net A common and stable product ion used for quantification is found at m/z 194.0. nih.govresearchgate.net

    The deuterated internal standard, Ziprasidone-d8, has a precursor ion at m/z 421.2, reflecting the addition of eight deuterium (B1214612) atoms. researchgate.net Interestingly, upon fragmentation, it also produces a primary product ion at m/z 194.0. researchgate.net This indicates that the eight deuterium atoms are located on the portion of the molecule that is lost during the fragmentation process. While effective for quantification, it is crucial during method validation to ensure that there is no in-source loss of deuterium that could convert the internal standard back to the mass of the analyte, a phenomenon known as cross-talk.

    For this compound, a characteristic fragmentation pathway would be the neutral loss of an oxygen atom (16 Da) from the N-oxide moiety, a process that can be induced by thermal activation in the ion source. nih.gov This deoxygenation provides a diagnostic fragmentation that can help distinguish N-oxide metabolites from other forms. The stability and retention of the deuterium labels on the resulting product ions would be a critical aspect to evaluate during method development to ensure its suitability as an internal standard.

    Isotope Dilution Mass Spectrometry (IDMS) is the fundamental principle that makes SIL-ISs like this compound so effective. The technique involves adding a known amount of the isotopically labeled standard to the unknown sample before any sample processing. The SIL-IS and the native analyte are assumed to be indistinguishable during extraction and analysis, meaning they behave as a single chemical entity.

    The mass spectrometer, however, can easily differentiate them based on their mass difference. Quantification is achieved by measuring the peak area ratio of the native analyte to the SIL-IS. This ratio is directly proportional to the concentration of the native analyte. Because it is a ratio-based measurement, IDMS is inherently robust and is considered a definitive method for quantification, as it is largely immune to variations in sample recovery and instrument response.

    Chromatographic Separation Methodologies

    The chromatographic separation of Ziprasidone and its related compounds, including its N-oxide metabolite, is a critical step in their quantification. The use of this compound as an internal standard is integral to achieving reliable and reproducible results in these separation techniques.

    High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of Ziprasidone and its impurities. nih.govresearchgate.net In HPLC methods, particularly when coupled with mass spectrometry (LC-MS), a deuterated internal standard like Ziprasidone-d8 is often used to ensure accuracy. semanticscholar.orgresearchgate.net For instance, in a validated bioanalytical method for the quantification of Ziprasidone in rabbit plasma, Ziprasidone-d8 was used as an internal standard with a Hypurity C18 column (150 x 4.6 mm, 5 µm) for chromatographic separation. researchgate.netsemanticscholar.orgresearchgate.net The mobile phase consisted of 2 mM ammonium acetate and acetonitrile (5:95, v/v), and the total run time was 4.0 minutes. semanticscholar.org Both Ziprasidone and its deuterated internal standard eluted at approximately 2.3 ± 0.2 minutes. semanticscholar.org The integration of a deuterated standard like this compound in such HPLC methods would be expected to offer similar advantages in terms of controlling for variability during sample preparation and analysis.

    A study on the quantitative structure-retention relationship (QSRR) of Ziprasidone and its impurities utilized HPLC to determine their retention times, which could be a valuable reference for methods involving this compound. nih.gov

    Table 1: Exemplary HPLC Parameters for Ziprasidone Analysis Using a Deuterated Internal Standard

    ParameterValue
    Column Hypurity C18, 150 x 4.6 mm, 5 µm
    Mobile Phase 2 mM Ammonium acetate: Acetonitrile (5:95, v/v)
    Flow Rate 1000 µL/min
    Injection Volume 5 µL
    Column Temperature 40°C
    Total Run Time 4.0 minutes
    Retention Time ~2.3 minutes

    This table is based on a method developed for Ziprasidone and Ziprasidone-d8 and is illustrative of a typical setup where this compound could be used. semanticscholar.org

    Ultra-High Performance Liquid Chromatography (UHPLC) offers advantages over traditional HPLC in terms of speed, resolution, and sensitivity. researchgate.net The development of UHPLC methods for Ziprasidone and its impurities has been a focus of research to achieve faster analysis times. researchgate.netresearchgate.net In one study, a UHPLC-MS/MS method was developed for the simultaneous determination of Ziprasidone and its main impurities, demonstrating good chromatographic performance with a short analysis time of 8 minutes. researchgate.net

    When considering the use of this compound in UHPLC methods, the selection of the stationary phase and mobile phase composition is crucial for achieving optimal separation from the non-labeled analyte and other potential interferences. researchgate.netddtjournal.net For instance, a C8 stationary phase with a mobile phase of 40% acetonitrile and 20mM ammonium acetate at 25°C has been shown to provide good selectivity for Ziprasidone and its oxidative degradants. researchgate.net The use of a stable isotope-labeled internal standard like this compound in UHPLC-MS/MS would be essential for accurate quantification, especially at low concentration levels.

    Method Validation Frameworks

    The validation of analytical methods is a critical requirement to ensure the reliability and accuracy of the generated data. When using this compound as a reference standard, the validation framework encompasses several key parameters. semanticscholar.orgresearchgate.netddtjournal.netchromatographyonline.comglobalresearchonline.net

    Specificity and selectivity are fundamental aspects of method validation, ensuring that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present. globalresearchonline.net In the context of quantifying a metabolite using this compound as an internal standard, selectivity is typically assessed by analyzing blank biological matrix samples (e.g., plasma) from multiple sources to check for endogenous interferences at the retention times of the analyte and the internal standard. semanticscholar.orgresearchgate.net The absence of significant peaks at these retention times indicates the method's selectivity. semanticscholar.org

    Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. globalresearchonline.netrjptonline.org For quantitative methods utilizing this compound as an internal standard, a calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the corresponding analyte concentration. semanticscholar.orgresearchgate.net

    A validated LC-MS/MS method for Ziprasidone using Ziprasidone-d8 as an internal standard demonstrated linearity over a concentration range of 0.05 to 200.00 ng/mL. semanticscholar.orgresearchgate.net The calibration curves were well-described by a least-squares quadratic regression with a weighting factor of 1/x², and the correlation coefficient (r) was ≥0.9850. semanticscholar.orgresearchgate.net Similar principles would apply to methods developed for Ziprasidone N-oxide using its deuterated counterpart as the standard.

    Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions, while accuracy is the closeness of the test results obtained by the method to the true value. globalresearchonline.net

    In a bioanalytical method for Ziprasidone with Ziprasidone-d8 as the internal standard, intra-run and inter-run precision and accuracy were evaluated by analyzing replicate quality control (QC) samples at different concentration levels (low, medium, and high). semanticscholar.orgresearchgate.net The precision is typically expressed as the percentage coefficient of variation (% CV), and accuracy is expressed as the percentage of the nominal concentration. semanticscholar.org For the Ziprasidone method, the intra-run and inter-run precision values were within 0.625% to 0.947% and 2.182% to 3.198%, respectively. semanticscholar.orgresearchgate.net The inter-run and intra-run accuracy was between 85-115%. semanticscholar.org

    Table 2: Representative Precision and Accuracy Data for a Bioanalytical Method

    AnalyteQC LevelIntra-run Precision (% CV)Inter-run Precision (% CV)Accuracy (% of Nominal)
    ZiprasidoneLow≤ 15%≤ 15%85-115%
    ZiprasidoneMedium≤ 15%≤ 15%85-115%
    ZiprasidoneHigh≤ 15%≤ 15%85-115%

    This table presents typical acceptance criteria for precision and accuracy in bioanalytical method validation and is based on a study of Ziprasidone with a deuterated internal standard. semanticscholar.org

    Robustness and Ruggedness Considerations

    The reliability of an analytical method is critically dependent on its robustness and ruggedness. Robustness refers to the capacity of a method to remain unaffected by small, deliberate variations in method parameters, while ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days. In the context of using this compound as a reference standard, particularly as a deuterated internal standard in chromatographic assays, these attributes are paramount for ensuring consistent and accurate quantification of the target analyte, Ziprasidone N-oxide.

    Robustness Testing

    Robustness is typically evaluated by intentionally varying critical method parameters and observing the effect on the analytical results. For a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, these parameters often include:

    Mobile Phase Composition and pH: Minor changes in the organic-to-aqueous ratio or the pH of the mobile phase can influence the retention time and ionization efficiency of the analyte and internal standard.

    Flow Rate: Variations in the flow rate can affect retention times and peak shapes.

    Column Temperature: Temperature fluctuations can impact the viscosity of the mobile phase and the kinetics of the separation process, leading to shifts in retention time.

    In a study developing a UPLC method for Ziprasidone, the robustness was assessed by making deliberate variations in the mobile phase composition and flow rate. ddtjournal.net The results indicated that slight modifications did not significantly impact the analytical outcome, demonstrating the method's reliability under varied conditions. ddtjournal.net

    Table 1: Illustrative Robustness Study Parameters and Acceptance Criteria for an LC-MS/MS Method

    ParameterVariationAcceptance Criteria
    Mobile Phase Composition ± 2% of organic solvent%RSD of peak area ratio < 15%
    Mobile Phase pH ± 0.2 unitsRetention time shift < 5%
    Flow Rate ± 0.1 mL/minPeak asymmetry within 0.8 - 1.5
    Column Temperature ± 5 °C%RSD of peak area ratio < 15%

    This table is a representation of typical parameters and acceptance criteria and is not derived from a single specific study on this compound.

    Ruggedness Testing

    Ruggedness is assessed by comparing results from different analysts, on different instruments, and on different days. This evaluation ensures that the method is transferable and can be reliably performed in various settings. For instance, a study on the determination of Ziprasidone and its impurities demonstrated the intermediate precision of the method by having different analysts perform the analysis on different days. globalresearchonline.net The low relative standard deviation (RSD) values obtained confirmed the ruggedness of the method. globalresearchonline.net

    In the validation of a bioanalytical method for Ziprasidone using Ziprasidone-d8 as an internal standard, inter-run precision was evaluated to establish ruggedness. semanticscholar.org The precision values across different runs were well within acceptable limits, indicating the method's reproducibility over time. semanticscholar.org

    Table 2: Example of a Ruggedness Study Design

    ConditionAnalyst 1Analyst 2
    Day 1, Instrument A 6 replicates6 replicates
    Day 2, Instrument B 6 replicates6 replicates

    The results would be evaluated based on the %RSD between the datasets to determine the method's ruggedness.

    Applications in Advanced Pharmaceutical Research Methodologies

    Contributions to Drug Metabolism Research Methodologies

    Isotopically labeled standards are fundamental to modern drug metabolism and pharmacokinetic (DMPK) studies. Ziprasidone N-oxide-d8, as a labeled version of a potential metabolite, is instrumental in accurately elucidating the metabolic fate of Ziprasidone.

    In vitro systems, such as human liver microsomes and cytosolic fractions, are essential for investigating these pathways. nih.govpharmaron.com In such studies, a labeled standard like this compound can be used as a reference marker to definitively identify the corresponding unlabeled metabolite formed during incubation. By comparing the chromatographic retention time and mass spectrometric fragmentation pattern of the experimentally generated metabolite with that of the synthesized this compound standard, researchers can unambiguously confirm its structure. This approach clarifies the specific metabolic transformations the parent drug undergoes.

    Studies have identified several major circulating metabolites of Ziprasidone, and understanding their formation is key to clarifying the drug's clearance mechanism. nih.govnih.gov

    Table 1: Major Metabolic Pathways of Ziprasidone

    Metabolic Pathway Key Metabolites Formed Primary Enzymes Involved
    Oxidation Ziprasidone-sulfoxide, Ziprasidone-sulfone Cytochrome P450 3A4 (CYP3A4)
    Reductive Cleavage S-methyl-dihydroziprasidone Aldehyde Oxidase
    N-Dealkylation Benzisothiazole-3-yl-piperazine (BITP) Not specified

    Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying drugs and their metabolites in biological matrices like plasma and brain tissue due to its high sensitivity and selectivity. jocpr.comnih.govnih.govnih.gov In these assays, a stable isotope-labeled internal standard is crucial for achieving accurate and precise results. semanticscholar.org While Ziprasidone-d8 is commonly used as an internal standard for the parent drug, jocpr.comsemanticscholar.orgveeprho.com this compound is perfectly suited to serve as an internal standard for the quantification of the Ziprasidone N-oxide metabolite itself.

    The use of a deuterated standard compensates for variations in sample preparation, such as liquid-liquid extraction, and for matrix effects that can suppress or enhance the analyte signal in the mass spectrometer. semanticscholar.org Because the deuterated standard co-elutes with the unlabeled analyte and has nearly identical ionization efficiency, the ratio of their peak areas provides a highly reliable measure of the analyte's concentration. semanticscholar.orgresearchgate.net This ensures the robustness of bioanalytical methods used in pharmacokinetic studies. nih.govveeprho.com

    Table 2: Example Mass Spectrometry Parameters for Ziprasidone and a Deuterated Analog

    Compound Precursor Ion (m/z) Product Ion (m/z)
    Ziprasidone 413.2 194.0
    Ziprasidone-d8 421.2 194.0

    Data derived from a validated bioanalytical method for Ziprasidone using Ziprasidone-d8 as an internal standard. semanticscholar.org The same principle applies to Ziprasidone N-oxide and its d8 analog.

    Utility in Impurity Profiling and Degradation Studies

    Ensuring the purity and stability of an active pharmaceutical ingredient (API) is a regulatory requirement. Impurities can arise during synthesis or from degradation during storage and can impact the safety and efficacy of the final drug product. synthinkchemicals.comdaicelpharmastandards.com

    Stability-indicating analytical methods are developed to separate and quantify the intact API from any potential degradation products. nih.gov This requires subjecting the drug to forced degradation (stress testing) under various conditions, such as acid and base hydrolysis, oxidation, heat, and light. researchgate.netptfarm.pl

    Studies on Ziprasidone have shown it is particularly susceptible to degradation under basic and oxidative conditions. ddtjournal.netscilit.com In the development of Ultra-Performance Liquid Chromatography (UPLC) methods to analyze these degradation products, an internal standard is essential for accurate quantification. researchgate.netddtjournal.net this compound can act as an ideal internal standard in these studies, especially when Ziprasidone N-oxide is a known or suspected degradation product. Its stability and distinct mass allow for precise tracking of the parent compound's degradation and the formation of impurities over time.

    Table 3: Summary of Ziprasidone Forced Degradation Results

    Stress Condition Observation
    Acid Hydrolysis Generally stable
    Base Hydrolysis Significant degradation observed
    **Oxidative (H₂O₂) ** Mild to considerable degradation observed
    Thermal Stress Generally stable
    Photolytic Stress Generally stable

    Findings compiled from multiple stability-indicating method development studies. ddtjournal.netscilit.com

    Impurity profiling involves the identification and characterization of all potential impurities in a drug substance. synthinkchemicals.com Ziprasidone impurities can include starting materials, by-products of synthesis (process-related impurities), and degradation products. daicelpharmastandards.comveeprho.com Known related substances include Ziprasidone Related Compound B (Zip-Oxide), dimer impurities, and others. nih.govresearchgate.net

    The definitive identification of an impurity often requires its isolation and structural elucidation using techniques like NMR and high-resolution mass spectrometry (HRMS). nih.gov However, a more direct approach is to compare the chromatographic and mass spectrometric properties of an unknown peak with a certified reference standard. This compound serves this purpose perfectly. If a peak suspected to be Ziprasidone N-oxide appears in an analysis, spiking the sample with this compound can confirm its identity. The labeled standard will have the same retention time but a different mass, providing conclusive evidence for the impurity's structure.

    Role in Pharmaceutical Quality Control and Reference Standard Programs

    In a regulated pharmaceutical quality control (QC) environment, reference standards are indispensable for ensuring the identity, purity, and strength of drug products. synthinkchemicals.com These standards must be of the highest purity and thoroughly characterized. daicelpharmastandards.comsynzeal.com

    This compound functions as a high-quality analytical standard for several QC applications:

    Method Validation: It is used to validate analytical methods for impurity determination, ensuring the method is accurate, precise, and specific for quantifying the Ziprasidone N-oxide impurity.

    Routine Batch Release Testing: It can be used as an internal standard in the routine analysis of Ziprasidone batches to ensure that the levels of the N-oxide impurity are below the specification limits set by regulatory bodies like the USP and EP. synthinkchemicals.comsigmaaldrich.com

    Reference Marker: As a certified reference material, it provides a benchmark against which production samples are compared, ensuring consistency and quality from batch to batch. cerilliant.com

    By providing a reliable and accurate means of identifying and quantifying a specific metabolite and potential impurity, this compound plays a vital role in the comprehensive quality assurance program for Ziprasidone, ultimately contributing to the safety and efficacy of the medication.

    Traceability against Pharmacopeial Standards (e.g., USP, EP)

    This compound, as a stable isotope-labeled internal standard, plays a critical role in ensuring that the active pharmaceutical ingredient (API) Ziprasidone adheres to the stringent purity requirements set by pharmacopeial compendia such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). sigmaaldrich.comsigmaaldrich.com These pharmacopeias establish specific limits for impurities and related compounds in pharmaceutical substances to guarantee their quality, safety, and efficacy.

    The quantification of impurities like Ziprasidone N-oxide is a mandatory part of quality control for Ziprasidone. To achieve accurate and reliable measurements, analytical methods must be precise and traceable. Stable isotope-labeled compounds are invaluable tools in this context, particularly in sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS). alfa-chemistry.comacanthusresearch.com

    By using this compound as an internal standard, analysts can correct for variations in sample preparation and instrument response. iris-biotech.de Because the labeled standard is chemically almost identical to the analyte (Ziprasidone N-oxide), it co-elutes and ionizes similarly, but is distinguishable by its higher mass. acanthusresearch.com This allows for highly accurate quantification of the N-oxide impurity in a given sample of the Ziprasidone API. The use of such a well-characterized reference material ensures that the analytical results are traceable to a known standard, thereby demonstrating that the level of Ziprasidone N-oxide does not exceed the limits prescribed in the official monographs of the USP and EP for Ziprasidone. sigmaaldrich.comsigmaaldrich.com The product can be used as a reference standard, and further traceability against pharmacopeial standards can be provided. synzeal.com

    PharmacopeiaRelevance to this compoundKey Objective
    United States Pharmacopeia (USP)Used to accurately quantify the corresponding unlabeled impurity to ensure compliance with USP monograph limits for Ziprasidone. sigmaaldrich.comAssurance of API purity and quality.
    European Pharmacopoeia (EP)Serves as an internal standard in assays designed to meet the impurity profiling requirements specified in the EP monograph for Ziprasidone. sigmaaldrich.comHarmonization of quality standards across regions.

    Compliance with Regulatory Guidelines for Reference Materials

    Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), mandate the use of highly characterized reference materials for the validation of analytical methods used in drug development and manufacturing. This compound serves as such a reference material, facilitating compliance with these stringent guidelines. Its use in quantitative bioanalysis and impurity testing demonstrates the robustness, accuracy, and reproducibility of the analytical procedures. nih.gov

    The use of stable isotope-labeled (SIL) internal standards is considered a best practice in LC-MS assays, as it significantly reduces variability caused by matrix effects and ensures reproducible and accurate recoveries. acanthusresearch.com When submitting data to regulatory authorities for a New Drug Application (NDA) or Abbreviated New Drug Application (ANDA), pharmaceutical companies must provide comprehensive data on the purity of the API. synzeal.com Employing this compound as an internal standard in the analytical methods used to generate this data strengthens the submission by demonstrating adherence to regulatory expectations for method validation and control of impurities.

    Reference materials like this compound must be thoroughly characterized to confirm their identity, purity, and stability. This characterization data, often provided in a Certificate of Analysis (CoA), is crucial for regulatory submissions and proves that the standard is suitable for its intended analytical purpose.

    Guideline/RequirementRole of this compoundRegulatory Significance
    Analytical Method ValidationUsed as an internal standard to establish method specificity, linearity, accuracy, and precision. synzeal.comEnsures the reliability and consistency of data submitted for regulatory review.
    Impurity CharacterizationAllows for precise identification and quantification of the Ziprasidone N-oxide impurity in the drug substance.Demonstrates control over the manufacturing process and ensures the safety profile of the final drug product.
    Bioanalytical Method ValidationServes as an ideal internal standard in pharmacokinetic studies to quantify metabolites in biological matrices. alfa-chemistry.comProvides accurate data on drug metabolism, which is essential for regulatory evaluation. acs.org

    Future Perspectives and Emerging Research Directions

    Innovations in Deuterated Compound Synthesis Technologies

    The synthesis of deuterated compounds has evolved significantly, moving towards more efficient, selective, and environmentally sustainable methods. researchandmarkets.com Historically, deuterium (B1214612) labeling often involved multi-step syntheses that could be costly and time-consuming. doi.org However, recent innovations are changing this landscape.

    One key area of advancement is the development of late-stage functionalization techniques. musechem.com These methods allow for the introduction of deuterium into a complex molecule, like a drug candidate, at a later stage of the synthetic sequence. This approach reduces waste and accelerates the production of labeled compounds. acs.org

    Furthermore, new catalytic systems are emerging that offer greater precision. For instance, ionic liquid catalysts have shown remarkable efficiency in promoting deuteration reactions under mild conditions. doi.org Another innovative approach is the development of deuterium-labeled compound flow synthesis systems . These systems can operate at room temperature and ambient pressure, avoiding the need for deuterium gas and reducing the production of waste, offering a greener alternative to traditional batch-type methods. bionauts.jp Automation and the application of artificial intelligence are also beginning to optimize isotope separation and purification processes, enhancing yield and consistency. congruencemarketinsights.com

    Expanding Scope of Isotopic Labeling Applications in Drug Development

    Isotopic labeling, particularly with stable isotopes like deuterium, is a cornerstone of modern drug discovery and development. musechem.com Its applications are expanding beyond traditional absorption, distribution, metabolism, and excretion (ADME) studies. chemicalsknowledgehub.com

    Stable isotope-labeled compounds are crucial for pharmacokinetic profiling , helping to determine a drug's half-life, bioavailability, and metabolic fate with high precision. nih.govcongruencemarketinsights.com In this context, a deuterated metabolite standard like Ziprasidone N-oxide-d8 is essential for liquid chromatography-mass spectrometry (LC-MS) analyses to accurately quantify the N-oxide metabolite in biological samples, distinguishing it from the background noise of complex biological matrices. nih.govdoi.org

    The use of deuterated compounds is also growing in metabolic research to understand disease progression, particularly for rare diseases where subtle metabolic changes can reveal key insights. metsol.com By using labeled tracers, researchers can map complex biochemical pathways and assess a drug's effect on those pathways. metsol.comnih.gov Moreover, the "deuterium kinetic isotope effect" is being strategically employed to develop new chemical entities. By replacing hydrogen with deuterium at specific metabolic sites, it is possible to slow down drug metabolism, which can improve a drug's pharmacokinetic properties and reduce toxicity. pharmaceutical-technology.com

    Persistent Challenges and Opportunities in Stable Isotope-Labeled Compound Research

    Despite significant progress, challenges remain in the field of stable isotope-labeled compound research. The synthesis of complex molecules remains a primary hurdle. Incorporating isotopes into intricate drug structures often requires specialized, multi-step procedures and expensive starting materials, which can be a bottleneck in the research process. musechem.comacs.org

    Regulatory compliance is another significant consideration. Working with isotopically labeled compounds, especially in later-stage clinical research, requires stringent quality control and documentation to meet the standards of regulatory bodies. musechem.com

    However, these challenges present opportunities for innovation. There is a growing demand for greener, more cost-effective synthesis methods, driving research into biocatalytic labeling and other sustainable technologies. researchandmarkets.com The increasing sophistication of analytical instruments, such as high-resolution mass spectrometry, allows for more accurate and sensitive detection of labeled compounds, opening up new avenues for research. researchandmarkets.comchemicalsknowledgehub.com As precision medicine becomes more prevalent, the demand for highly specific labeled compounds for use in targeted therapies and advanced diagnostics, such as in oncology, is expected to grow, further fueling investment and innovation in this critical area of pharmaceutical science. congruencemarketinsights.compolarismarketresearch.com

    Data Table: Chemical Properties of this compound

    PropertyValue
    Molecular Formula C₂₁H₁₃D₈ClN₄O₂S
    Molecular Weight 436.98 g/mol
    Synonyms 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-oxido-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one-d8
    Labeled Atoms Deuterium (d8)

    Q & A

    Q. What analytical methods are recommended for quantifying Ziprasidone N-oxide-d8 and its impurities in experimental samples?

    High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with UV or mass spectrometry detection is recommended. System suitability tests must ensure resolution ≥1.5 between target analytes and impurities (e.g., ziprasidone-related compounds) and relative standard deviation (RSD) ≤10% for peak reproducibility . For deuterated analogs like this compound, ensure method validation accounts for isotopic interference.

    Q. How should researchers design stability studies for this compound under varying storage conditions?

    Conduct accelerated stability testing by exposing the compound to stressors (e.g., heat, light, humidity) and monitor degradation using validated chromatographic methods. For example, UPLC with CSH C18 columns effectively resolves peroxide degradation products . Include control samples and quantify degradation products relative to the parent compound using calibration curves.

    Q. What safety protocols are critical when handling this compound in laboratory settings?

    Use personal protective equipment (PPE), including gloves and lab coats, to avoid skin contact. Work in a well-ventilated fume hood to prevent inhalation of aerosols. Store the compound in airtight containers away from incompatible materials (e.g., strong oxidizing agents) .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across different experimental models?

    Perform cross-model validation by comparing in vitro (e.g., hepatic microsomes) and in vivo (e.g., rodent) data. Use mass balance studies to track metabolite distribution and employ statistical tools (e.g., ANOVA) to identify confounding variables like enzyme induction or isotopic effects .

    Q. What strategies optimize the synthesis of this compound to minimize isotopic scrambling?

    Use deuterated reagents with >99% isotopic purity and monitor reaction intermediates via nuclear magnetic resonance (NMR) spectroscopy. Employ low-temperature conditions to reduce proton-deuterium exchange. Validate final product integrity using high-resolution mass spectrometry (HRMS) and isotopic ratio analysis .

    Q. How can advanced chromatographic techniques improve detection of trace metabolites in this compound metabolism studies?

    Couple UPLC with tandem mass spectrometry (MS/MS) for enhanced sensitivity. For example, ACQUITY UPLC CSH C18 columns achieve baseline separation of oxidative metabolites within 10 minutes, enabling quantification at ng/mL levels . Use isotope dilution assays to correct for matrix effects in biological samples.

    Q. What methodologies address discrepancies in stability data between this compound and its non-deuterated analog?

    Conduct parallel degradation studies under identical conditions. Compare Arrhenius plots to assess kinetic differences in degradation rates. Investigate deuterium isotope effects on reaction pathways using density functional theory (DFT) calculations .

    Methodological Guidance

    How should researchers formulate hypothesis-driven questions for studies on this compound?

    Frame questions around mechanistic insights (e.g., "How does deuteration influence the metabolic clearance of Ziprasidone N-oxide?"). Integrate literature reviews to identify gaps, such as conflicting reports on cytochrome P450 isoform specificity . Prioritize testable hypotheses using controlled variables (e.g., enzyme inhibitors in microsomal assays).

    Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound pharmacological studies?

    Use nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC50/IC50 values. Apply the Benjamini-Hochberg procedure to correct for multiple comparisons in high-throughput assays. Validate assumptions of normality and homogeneity of variance using Shapiro-Wilk and Levene’s tests .

    Q. How can researchers ensure reproducibility in quantifying this compound in complex matrices like plasma or brain tissue?

    Validate extraction efficiency via spike-and-recovery experiments. Use internal standards (e.g., stable isotope-labeled analogs) to normalize matrix effects. Document method parameters rigorously, including column lot numbers and mobile phase pH, to mitigate inter-lab variability .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.